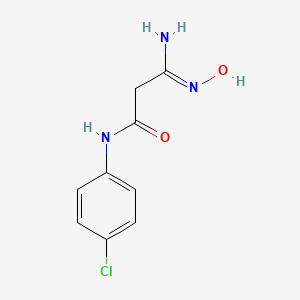
N-(4-氯苯基)-3-(羟氨基)-3-亚氨基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a chlorophenyl group attached to a hydroxyamino and iminopropanamide moiety
科学研究应用
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of 4-chloroaniline with suitable reagents to introduce the hydroxyamino and iminopropanamide functionalities. One common method involves the condensation of 4-chloroaniline with glyoxal, followed by reduction and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and zinc oxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. The hydroxyamino and iminopropanamide groups can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)acetamide: Similar in structure but lacks the hydroxyamino and iminopropanamide functionalities.
4-Chlorophenylhydrazine hydrochloride: Contains a chlorophenyl group but differs in the presence of a hydrazine moiety.
Uniqueness
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is unique due to its combination of hydroxyamino and iminopropanamide groups, which confer distinct chemical reactivity and potential biological activities .
生物活性
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide features a chlorophenyl group, a hydroxyamino group, and an iminopropanamide moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide |
| Molecular Formula | C10H12ClN3O |
| Molecular Weight | 229.68 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide typically involves the reaction of 4-chloroaniline with glyoxal under controlled conditions, followed by reduction to introduce the hydroxyamino functionality. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels suitable for biological testing .
The biological activity of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide is attributed to its ability to interact with specific molecular targets in biological systems. The hydroxyamino and iminopropanamide groups can form hydrogen bonds with enzymes or receptors, influencing various biochemical pathways. This interaction may lead to modulation of enzyme activity, impacting processes such as cell signaling and metabolism .
Case Studies
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide, it was tested against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A preclinical trial evaluated the effects of N-(4-Chlorophenyl)-3-(hydroxyamino)-3-iminopropanamide on human cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value of 25 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
属性
IUPAC Name |
(3Z)-3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRCGWOSLOTALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=NO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C(=N/O)/N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














